
2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality 2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidant Activation in Contaminated Groundwater Remediation
A study demonstrated the activation of persulfate (PS), a common oxidant for in situ chemical remediation of contaminated groundwater, by bicarbonate. This process was tested using acetaminophen as a probe compound. The transformation of acetaminophen was mainly due to the reaction with peroxymonocarbonate (HCO4-) but not singlet oxygen (1O2), indicating a novel mechanism in PS oxidation in groundwater remediation (Jiang et al., 2017).
Development of Novel Polyamides for Material Science
Research involving the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been conducted. These polyamides exhibit low dielectric constants, low moisture absorption, and high thermal stability, making them suitable for various applications in material science (Liu et al., 2013).
Chemical Reactivation of Acetylcholinesterase
A study designed a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus-inhibited acetylcholinesterase (AChE) and reactivate the aged-AChE adduct. This research is significant for understanding protein-drug interactions and developing therapeutic strategies against organophosphorus poisoning (Chandar et al., 2014).
Antimicrobial Activity of Sulphonamide Derivatives
The synthesis and antimicrobial activity of novel sulphonamide derivatives, including reactions of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, were explored. The compounds displayed significant antimicrobial activity, contributing to the development of new antimicrobial agents (Fahim & Ismael, 2019).
Pyridine Synthesis for Chemical Innovation
A method for the formation of di-, tri-, and tetrasubstituted pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates was developed. This process is crucial for creating valuable pyridine derivatives for various chemical applications (Stark et al., 2014).
Wirkmechanismus
Mode of Action
The mode of action of this compound is currently unknown. The presence of a pyrrolidine ring in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s structure suggests that it may be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have a variety of effects, including anti-inflammatory, antioxidant, and antitumor activities .
Action Environment
The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-18-9-8-10-19(14-18)24-21(26)15-25-17(3)13-16(2)22(23(25)27)30(28,29)20-11-6-5-7-12-20/h5-14H,4,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPQMCGXBTVPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)
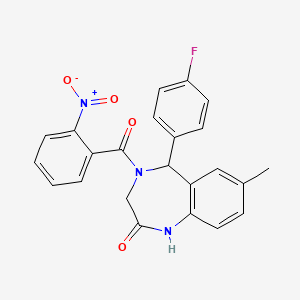
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)

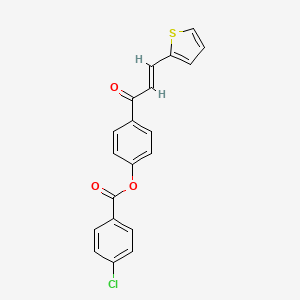
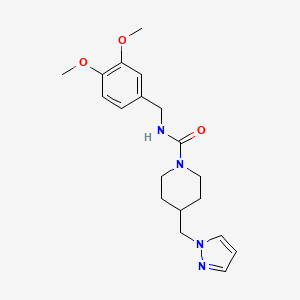
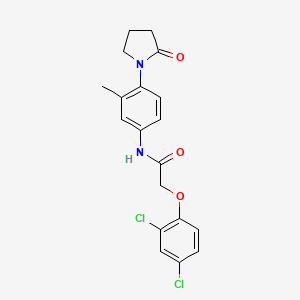
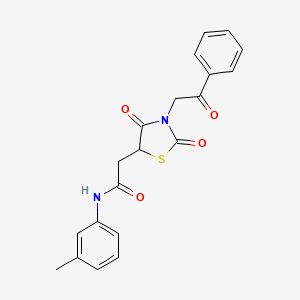
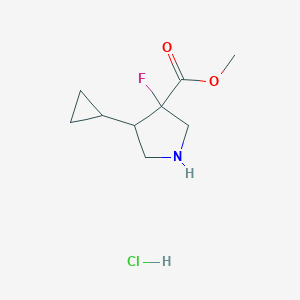
![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)

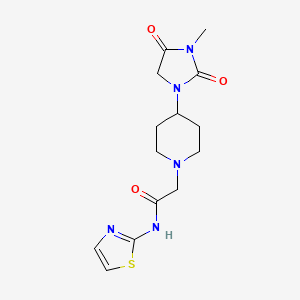
![N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2956266.png)